PTUPB is a synthetic, orally bioavailable dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). [, , , , , ] It is a member of a newly patented class of “dual acting” molecules targeting two important enzymes in the arachidonic acid cascade with nanomolar binding affinity. []
PTUPB has emerged as a promising therapeutic agent for a wide range of diseases, primarily due to its anti-inflammatory, anti-fibrotic, anti-angiogenic, and cytoprotective properties. [, , , , , , , , , , , , , , , , , ] Research has focused on its potential applications in various conditions, including cancer, liver disease, pulmonary fibrosis, acute lung injury, diabetic nephropathy, and other inflammatory diseases. [, , , , , , , , , , , , , , , , , ]
PTUPB exerts its therapeutic effects by concurrently inhibiting COX-2 and sEH, two key enzymes involved in the arachidonic acid cascade. [, , , , , ]
COX-2 Inhibition: COX-2 is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, PTUPB reduces the production of these prostaglandins, thereby attenuating inflammation. [, , , , , ]
sEH Inhibition: sEH converts beneficial epoxyeicosatrienoic acids (EETs) to less active diols, thereby diminishing their anti-inflammatory and vasodilatory effects. By inhibiting sEH, PTUPB stabilizes EET levels, promoting their beneficial effects and further contributing to the reduction of inflammation and the improvement of vascular function. [, , , , , ]
Downstream Signaling Pathways: In addition to its direct effects on COX-2 and sEH, PTUPB has been shown to modulate various downstream signaling pathways, such as the TGF-β1/Smad pathway, the PI3K/AKT/mTOR pathway, and the NLRP3 inflammasome, further contributing to its therapeutic effects in different disease models. [, , , , , , , ]
Cancer: PTUPB has shown anti-tumor effects in preclinical models of bladder cancer, glioblastoma, prostate cancer, and ovarian cancer. [, , , , , ] It has demonstrated efficacy in inhibiting tumor growth, angiogenesis, and metastasis. [, , , , , ]
Liver Disease: PTUPB alleviates non-alcoholic fatty liver disease (NAFLD) in mice by restoring autophagy, reducing inflammation, and inhibiting hepatocyte senescence. [] It also has shown protective effects against liver fibrosis and portal hypertension in a carbon tetrachloride-induced rat model. []
Pulmonary Fibrosis: PTUPB attenuates bleomycin-induced pulmonary fibrosis in mice by inhibiting epithelial-mesenchymal transformation and cellular senescence. [, ]
Acute Lung Injury: PTUPB exerts anti-inflammatory effects in treating lipopolysaccharide-induced acute lung injury in mice by inhibiting the NLRP3 inflammasome activation. [, ]
Diabetic Nephropathy: PTUPB demonstrates significant renoprotective effects in different models of diabetic nephropathy, including obese ZSF1 rats and Zucker diabetic fatty rats. [, , , ] It effectively reduces albuminuria, renal fibrosis, inflammation, and oxidative stress in the kidneys. [, , , ]
Other Inflammatory Diseases: PTUPB has also been investigated in preclinical models of sepsis and allergic airway inflammation. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: